2-[(1H-indol-3-yl)methyl]-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one
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Overview
Description
The compound contains several functional groups including an indole, a morpholine, and an imidazoquinazolinone. Indoles are aromatic heterocyclic organic compounds that have been widely studied and are found in many natural products . Morpholine is a common solvent and building block in organic synthesis . Imidazoquinazolinone is a fused heterocyclic compound that is less common but can be found in some pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The indole and imidazoquinazolinone rings are aromatic and would contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the indole and imidazoquinazolinone rings. Indoles are known to undergo electrophilic substitution at the C3 position . The imidazoquinazolinone ring could potentially undergo a variety of reactions depending on the specific substituents present .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-[(1H-indol-3-yl)methyl]-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one”:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. Its structure allows it to interact with various cellular pathways, potentially leading to apoptosis (programmed cell death) in cancer cells. Studies have indicated that it can be particularly effective against certain types of tumors, making it a promising candidate for further development in cancer therapeutics .
Anti-inflammatory Applications
Research has demonstrated that this compound possesses significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a valuable candidate for developing new treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .
Antimicrobial Activity
The compound has been studied for its antimicrobial properties, showing effectiveness against a range of bacterial and fungal pathogens. Its unique structure allows it to disrupt microbial cell walls and inhibit their growth, making it a potential candidate for new antimicrobial agents .
Neuroprotective Effects
In neuroprotective research, this compound has shown promise in protecting neurons from damage caused by oxidative stress and other neurotoxic factors. This could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Antioxidant Properties
The compound exhibits strong antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress in cells. This property is particularly useful in preventing cellular damage and aging, and it could be applied in developing supplements or medications aimed at enhancing cellular health .
Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor for certain enzymes that are involved in disease processes. For example, it has been found to inhibit enzymes related to cancer progression and metabolic disorders, making it a potential therapeutic agent in these areas .
Drug Delivery Systems
Due to its unique chemical structure, this compound can be used in the development of novel drug delivery systems. It can be engineered to improve the solubility, stability, and bioavailability of drugs, enhancing their therapeutic efficacy .
Photodynamic Therapy
The compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Its ability to generate reactive oxygen species upon light activation makes it a suitable candidate for PDT, offering a targeted approach to cancer treatment .
These applications highlight the versatility and potential of “2-[(1H-indol-3-yl)methyl]-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one” in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Base-promoted fused β-carboline formation Water Mediated One-Pot, Stepwise Green Synthesis General and efficient synthesis of 1,2-dihydropyrrolo[3,4-b]indol-3
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1H-indol-3-ylmethyl)-5-(1-morpholin-4-yl-1-oxobutan-2-yl)sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3S/c1-2-23(26(34)31-11-13-35-14-12-31)36-27-30-21-10-6-4-8-19(21)24-29-22(25(33)32(24)27)15-17-16-28-20-9-5-3-7-18(17)20/h3-10,16,22-23,28H,2,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMMQMHKFABTKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CNC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1H-indol-3-yl)methyl]-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one |
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